![molecular formula C13H20O2 B12564598 [(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde CAS No. 183604-43-5](/img/structure/B12564598.png)
[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde is an organic compound with a complex structure that includes a cyclohexyl group and an oxocyclopentyl group attached to an acetaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high purity and yield. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Various substituents can be introduced at different positions of the cyclohexyl or oxocyclopentyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds can be used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol.
Applications De Recherche Scientifique
[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclohexyl and oxocyclopentyl groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylacetaldehyde: Lacks the oxocyclopentyl group, making it less complex.
2-Oxocyclopentylacetaldehyde: Lacks the cyclohexyl group, resulting in different chemical properties.
Uniqueness
[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde is unique due to the presence of both cyclohexyl and oxocyclopentyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
183604-43-5 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
2-[(1R,3R)-3-cyclohexyl-2-oxocyclopentyl]acetaldehyde |
InChI |
InChI=1S/C13H20O2/c14-9-8-11-6-7-12(13(11)15)10-4-2-1-3-5-10/h9-12H,1-8H2/t11-,12-/m1/s1 |
Clé InChI |
NYHJZEXASUQGCG-VXGBXAGGSA-N |
SMILES isomérique |
C1CCC(CC1)[C@H]2CC[C@@H](C2=O)CC=O |
SMILES canonique |
C1CCC(CC1)C2CCC(C2=O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


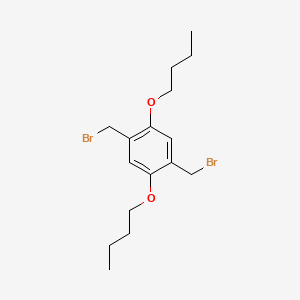

![6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol)](/img/structure/B12564529.png)
![8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B12564531.png)
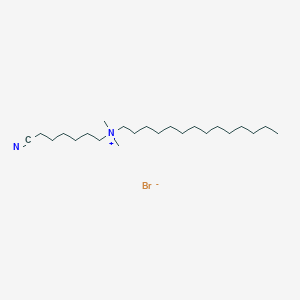
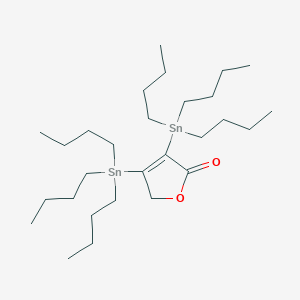
![1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one](/img/structure/B12564542.png)
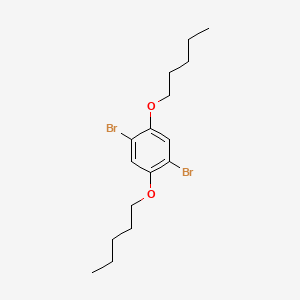
![Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B12564572.png)
![N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B12564577.png)
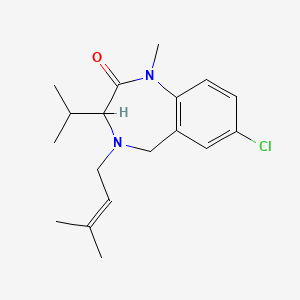
![N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12564589.png)
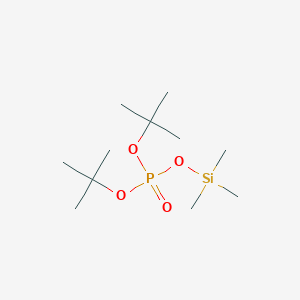
![3-Methyl-1,2-di(propan-2-yl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12564594.png)
